ETHANOL, 2,2'-((3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)IMINO)DI- ETHANOL, 2,2'-((3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)IMINO)DI-
Brand Name: Vulcanchem
CAS No.: 19733-84-7
VCID: VC0034761
InChI: InChI=1S/C20H27NO3/c22-15-13-21(14-16-23)12-4-5-18-8-10-19(11-9-18)17-24-20-6-2-1-3-7-20/h1-3,6-11,22-23H,4-5,12-17H2
SMILES: C1=CC=C(C=C1)OCC2=CC=C(C=C2)CCCN(CCO)CCO
Molecular Formula: C20H27NO3
Molecular Weight: 329.4 g/mol

ETHANOL, 2,2'-((3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)IMINO)DI-

CAS No.: 19733-84-7

Main Products

VCID: VC0034761

Molecular Formula: C20H27NO3

Molecular Weight: 329.4 g/mol

ETHANOL, 2,2'-((3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)IMINO)DI- - 19733-84-7

CAS No. 19733-84-7
Product Name ETHANOL, 2,2'-((3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)IMINO)DI-
Molecular Formula C20H27NO3
Molecular Weight 329.4 g/mol
IUPAC Name 2-[2-hydroxyethyl-[3-[4-(phenoxymethyl)phenyl]propyl]amino]ethanol
Standard InChI InChI=1S/C20H27NO3/c22-15-13-21(14-16-23)12-4-5-18-8-10-19(11-9-18)17-24-20-6-2-1-3-7-20/h1-3,6-11,22-23H,4-5,12-17H2
Standard InChIKey JCTQHLAPAKSNOD-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCC2=CC=C(C=C2)CCCN(CCO)CCO
Canonical SMILES C1=CC=C(C=C1)OCC2=CC=C(C=C2)CCCN(CCO)CCO
Synonyms 2,2/'-[[3-(4-Phenoxymethylphenyl)propyl]imino]diethanol
PubChem Compound 29761
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator